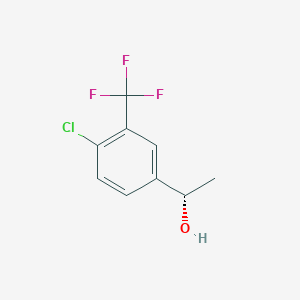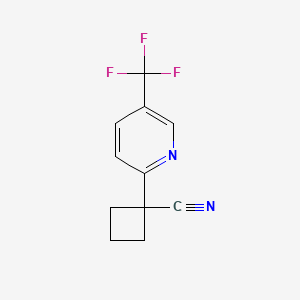
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile is a chemical compound known for its unique structural features and significant applications in various scientific fields. The compound consists of a cyclobutane ring attached to a pyridine ring substituted with a trifluoromethyl group and a carbonitrile group. This combination of functional groups imparts distinct chemical properties to the compound, making it valuable in research and industrial applications .
Méthodes De Préparation
One common synthetic route involves the radical trifluoromethylation of carbon-centered intermediates . This process can be carried out under various reaction conditions, often involving the use of radical initiators and specific solvents to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl and carbonitrile groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions: Reagents such as palladium catalysts, boron reagents, and radical initiators are often used in these reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl and carbonitrile groups on biological systems.
Medicine: The compound’s structural features make it a potential candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The carbonitrile group can participate in various chemical reactions, influencing the compound’s reactivity and binding properties . These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropane-1-carbonitrile: This compound has a cyclopropane ring instead of a cyclobutane ring, which can affect its chemical properties and reactivity.
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclohexane-1-carbonitrile: The presence of a cyclohexane ring can influence the compound’s stability and interactions with other molecules.
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopentane-1-carbonitrile: The cyclopentane ring can alter the compound’s conformational flexibility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H9F3N2 |
|---|---|
Poids moléculaire |
226.20 g/mol |
Nom IUPAC |
1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H9F3N2/c12-11(13,14)8-2-3-9(16-6-8)10(7-15)4-1-5-10/h2-3,6H,1,4-5H2 |
Clé InChI |
KMAPNFZPQDVEDX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C#N)C2=NC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


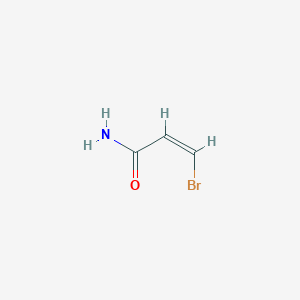
![Methyl (3as,6ar)-2,5-dibenzyl-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis](/img/structure/B13517349.png)
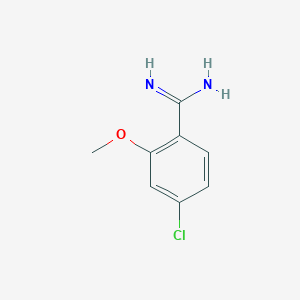
![6-Ethynylspiro[2.5]octane](/img/structure/B13517358.png)
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamidehydrochloride](/img/structure/B13517370.png)
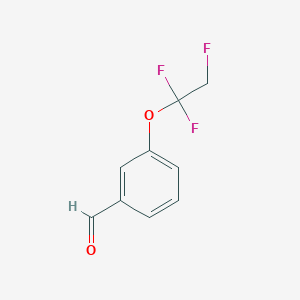
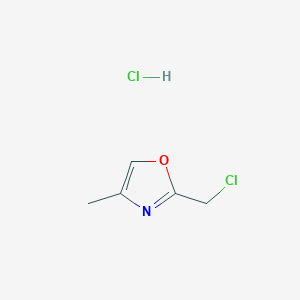
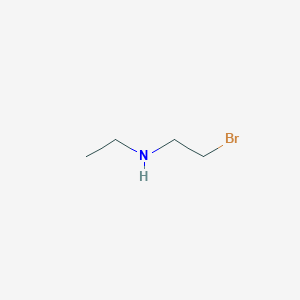


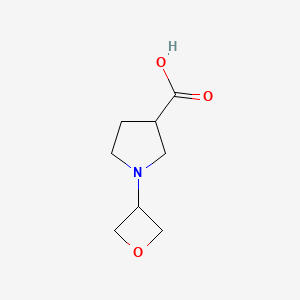
![Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B13517423.png)
![rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide](/img/structure/B13517429.png)
